Physicochemical Properties of 3,3'-Dithiobis(1H-1,2,4-triazole): An In-depth Technical Guide
Physicochemical Properties of 3,3'-Dithiobis(1H-1,2,4-triazole): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide derivative of the heterocyclic compound 1H-1,2,4-triazole. The 1,2,4-triazole nucleus is a key structural motif found in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antifungal, and anticancer effects. The incorporation of a disulfide linkage can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of 3,3'-Dithiobis(1H-1,2,4-triazole), detailed experimental protocols for their determination, and an exploration of its potential biological mechanisms of action based on related structures.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 3,3'-Dithiobis(1H-1,2,4-triazole) is summarized below.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₄H₄N₆S₂ | PubChem[1] |
| Molecular Weight | 200.24 g/mol | PubChem[1] |
| Melting Point | 179-183 °C (with decomposition) | ChemicalBook |
| Boiling Point (Predicted) | 578.1 ± 33.0 °C | ChemicalBook |
| Density (Predicted) | 1.83 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 7.60 ± 0.20 | ChemicalBook |
| LogP (Calculated) | 0.8 | PubChem[1] |
| CAS Number | 14804-01-4 | PubChem[1] |
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of scientific data. While specific experimental details for all properties of 3,3'-Dithiobis(1H-1,2,4-triazole) are not extensively reported in publicly available literature, this section outlines standard methodologies for the synthesis and characterization of this and similar compounds.
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
The synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) typically involves the oxidation of its corresponding thiol precursor, 1H-1,2,4-triazole-3-thiol.
Protocol:
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Dissolution: Dissolve 1H-1,2,4-triazole-3-thiol in an appropriate aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide, with stirring until a clear solution is obtained.
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Oxidation: To the stirred solution, add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a solution of iodine (I₂), dropwise at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
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Precipitation: Continue stirring for a specified period (e.g., 2-4 hours) until the reaction is complete. The product, 3,3'-Dithiobis(1H-1,2,4-triazole), will precipitate out of the solution as a solid.
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Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any remaining salts and impurities, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).
Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
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Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.
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Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are reported to confirm the molecular structure.[2]
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Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets. The absorption bands corresponding to specific functional groups (e.g., N-H, C=N, C-S) are identified to verify the structure.[3]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.[3]
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Solubility Determination
The solubility of a compound in various solvents is a critical parameter for its formulation and biological testing.
Protocol:
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Solvent Selection: A range of solvents with varying polarities should be selected, such as water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
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Equilibrium Solubility Method (Shake-Flask):
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Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
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Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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The solubility is then calculated and expressed in units such as mg/mL or mol/L.
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LogP Determination (Partition Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Protocol (RP-HPLC Method):
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Chromatographic System: Utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[4][5]
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Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4).[6]
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Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system for each mobile phase composition and record their retention times (t_R).
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Sample Analysis: Inject a solution of 3,3'-Dithiobis(1H-1,2,4-triazole) under the same conditions and determine its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Extrapolate the log k values to 100% aqueous phase (log k_w) by plotting log k versus the percentage of the organic modifier in the mobile phase.
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Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log k_w values.
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Determine the LogP of 3,3'-Dithiobis(1H-1,2,4-triazole) by interpolating its log k_w value on the calibration curve.[7]
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Workflow for LogP determination by RP-HPLC.
Potential Biological Activity and Mechanisms of Action
While specific biological data for 3,3'-Dithiobis(1H-1,2,4-triazole) is limited, the broader class of 1,2,4-triazole derivatives and organic disulfides are known to possess significant biological activities.
Antimicrobial and Antifungal Activity
Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes. For instance, azole antifungals are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, leading to disruption of the fungal cell membrane. The presence of the dithiobis moiety could also contribute to the antimicrobial effect through redox cycling or interaction with thiol-containing enzymes in microorganisms.
Anticancer Activity
Derivatives of 1,2,4-triazole have been extensively investigated for their anticancer properties. The potential mechanisms of action are diverse and can include:
-
Enzyme Inhibition: Inhibition of kinases, which are often dysregulated in cancer cells, can disrupt signaling pathways involved in cell proliferation and survival.
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DNA Interaction: Some heterocyclic compounds can intercalate into DNA or bind to its grooves, interfering with DNA replication and transcription, ultimately leading to apoptosis of cancer cells.
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Induction of Oxidative Stress: The disulfide bond can undergo reduction in the cellular environment, leading to the formation of reactive thiol radicals. This can disrupt the cellular redox balance and induce oxidative stress, which can be selectively toxic to cancer cells that often have a compromised antioxidant defense system.
Potential anticancer mechanisms of action.
Conclusion
3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of interest due to its structural relation to a class of compounds with proven pharmacological relevance. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides the foundational knowledge and standard methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity and mechanism of action, which will be crucial for assessing its potential in drug development. The information and protocols presented herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug discovery.
References
- 1. 3,3'-Dithiobis(1H-1,2,4-triazole) | C4H4N6S2 | CID 84653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. asianpubs.org [asianpubs.org]
- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
